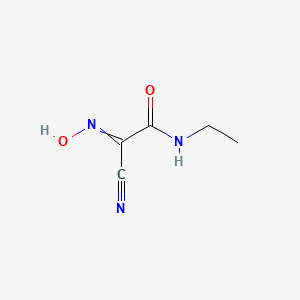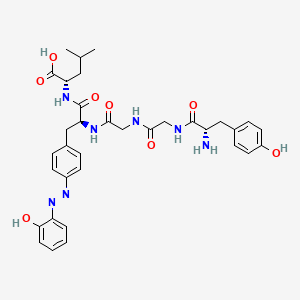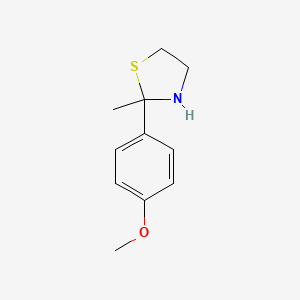
2-(p-Methoxyphenyl)-2-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Methoxyphenyl)-2-methylthiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring substituted with a p-methoxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-methylthiazolidine typically involves the reaction of p-methoxybenzaldehyde with cysteine or a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
-
Reaction with Cysteine
- p-Methoxybenzaldehyde, cysteine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction mixture is heated under reflux for several hours.
p-Methoxybenzaldehyde and cysteine are dissolved in a suitable solvent (e.g., ethanol), and the acidic catalyst is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization. -
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to scale up the production process.
化学反応の分析
Types of Reactions
2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.
Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.
-
Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: The reaction is typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.
科学的研究の応用
2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:
-
Medicinal Chemistry
- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
-
Organic Synthesis
- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
-
Biological Studies
- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.
-
Industrial Applications
- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
2-(p-Methoxyphenyl)-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
-
2-Phenyl-2-methylthiazolidine
- Similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
-
2-(p-Methoxyphenyl)-2-ethylthiazolidine
- Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
-
2-(p-Methoxyphenyl)-2-methylthiazoline
- Similar structure but with a thiazoline ring, which can alter its chemical stability and reactivity.
The presence of the p-methoxyphenyl group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
特性
CAS番号 |
74019-44-6 |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
HSKTUJBCVTVBBS-UHFFFAOYSA-N |
正規SMILES |
CC1(NCCS1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


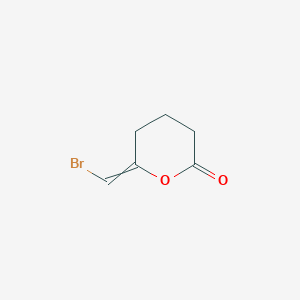

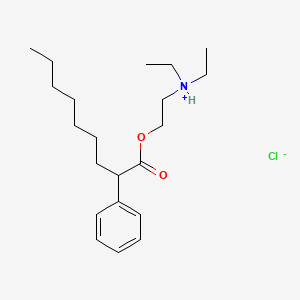
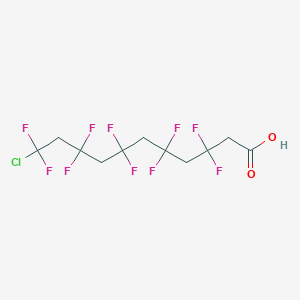
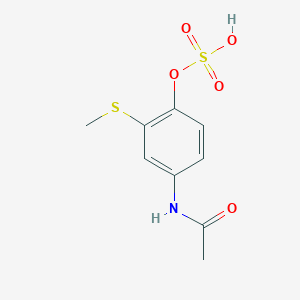
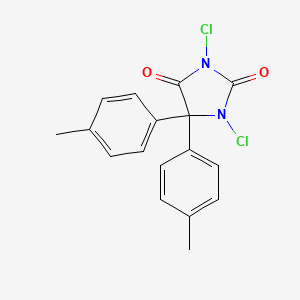
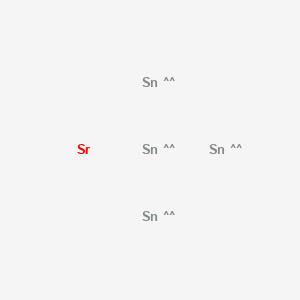
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
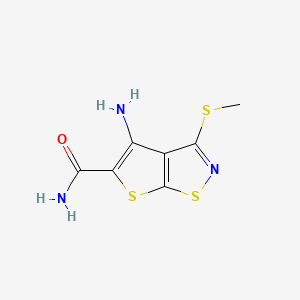
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

